N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-fluorobenzamide
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Overview
Description
N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-fluorobenzamide is a synthetic organic compound characterized by the presence of a chlorophenyl group, a diethylaminoethyl group, and a fluorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-fluorobenzamide typically involves the reaction of 2-chlorobenzoyl chloride with N,N-diethyl-2-aminoethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then reacted with 2-fluoroaniline to form the final product. The reaction conditions include maintaining a temperature range of 0-5°C during the addition of reagents and subsequent stirring at room temperature for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality and minimizes the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as ammonia, thiols, or alkoxides in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Substituted amines, thiols, ethers.
Scientific Research Applications
N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-fluorobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
- **N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-chlorobenzamide
- **N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-bromobenzamide
- **N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-iodobenzamide
Uniqueness
N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-fluorobenzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H22ClFN2O |
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Molecular Weight |
348.8 g/mol |
IUPAC Name |
N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-fluorobenzamide |
InChI |
InChI=1S/C19H22ClFN2O/c1-3-23(4-2)18(14-9-5-7-11-16(14)20)13-22-19(24)15-10-6-8-12-17(15)21/h5-12,18H,3-4,13H2,1-2H3,(H,22,24) |
InChI Key |
JMXYKWIAVXMPQD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(CNC(=O)C1=CC=CC=C1F)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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